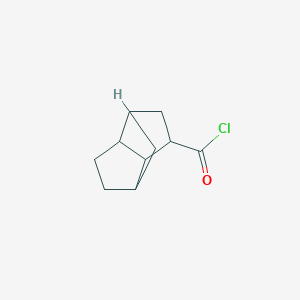![molecular formula C20H16O2 B14086929 6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with the biphenyl compound in the presence of a base.
Formylation: The aldehyde group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, where the biphenyl compound reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products
Oxidation: 6-(Benzyloxy)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-(Benzyloxy)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of 6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a biphenyl core.
6-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
Uniqueness
6-(Benzyloxy)-[1,1’-biphenyl]-3-carbaldehyde is unique due to its combination of a benzyloxy group and an aldehyde group on a biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C20H16O2 |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
3-phenyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-17-11-12-20(22-15-16-7-3-1-4-8-16)19(13-17)18-9-5-2-6-10-18/h1-14H,15H2 |
InChIキー |
ATBIIGOYEYMEQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)
![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)

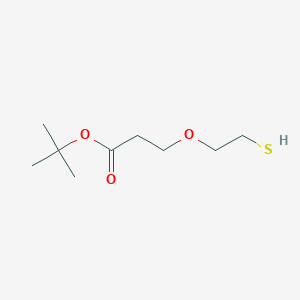
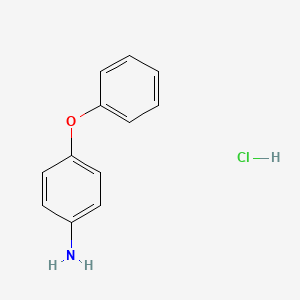
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086887.png)
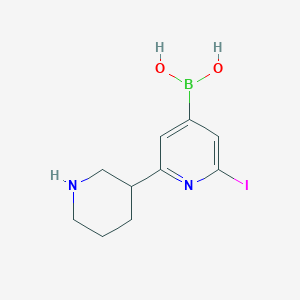
![2-(3-Hydroxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086896.png)
![2-[(2E)-2-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14086901.png)
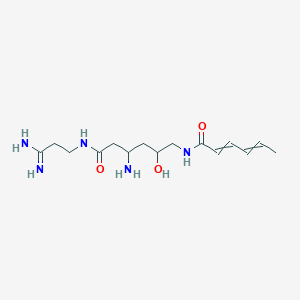
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)
